molecular formula C11H11BrN6O B12911363 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide CAS No. 91820-04-1

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide

Cat. No.: B12911363
CAS No.: 91820-04-1
M. Wt: 323.15 g/mol
InChI Key: ZDMHFMKXLHWFLZ-UHFFFAOYSA-N
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Description

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide is an organic compound belonging to the class of aminopyrimidines It contains a pyrimidine ring substituted with amino groups at positions 2 and 4, a bromophenylamino group at position 6, and a carboxamide group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carboxamide is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

CAS No.

91820-04-1

Molecular Formula

C11H11BrN6O

Molecular Weight

323.15 g/mol

IUPAC Name

2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C11H11BrN6O/c12-5-1-3-6(4-2-5)16-10-7(9(14)19)8(13)17-11(15)18-10/h1-4H,(H2,14,19)(H5,13,15,16,17,18)

InChI Key

ZDMHFMKXLHWFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2C(=O)N)N)N)Br

Origin of Product

United States

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